Ethyl 3-(piperazin-1-yl)propanoate hydrochloride
Description
Properties
CAS No. |
496808-06-1 |
|---|---|
Molecular Formula |
C9H19ClN2O2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
ethyl 3-piperazin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-13-9(12)3-6-11-7-4-10-5-8-11;/h10H,2-8H2,1H3;1H |
InChI Key |
PEFTWBQZYFMPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Key Parameters
| Parameter | Range/Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps reduce reaction time |
| Solvent System | EtOH, toluene/H₂O | Ethanol preferred for simplicity |
| Catalyst Loading | 2–5 mol% Pd | Excess increases cost without yield boost |
| Reaction Time | 6–24 hours | Prolonged time improves conversion |
- Recrystallization : Petrol ether/ethyl acetate (5:1 v/v) yields >99% purity.
- Column Chromatography : Hexane/ethyl acetate gradients (3:1 to 1:2) for analytical-grade material.
Analytical Data and Characterization
- ¹H-NMR (DMSO-d₆): δ 1.15 (t, 3H), 2.42–2.54 (m, 4H), 3.42 (d, 2H), 4.23 (q, 2H).
- ESI-MS : m/z 231 (M+H)⁺ for free base; hydrochloride form shows +35/37 Cl isotope pattern.
| Method | Purity (%) | Notes |
|---|---|---|
| HPLC (UV 254 nm) | 99.2 | C18 column, acetonitrile/H₂O |
| TLC | Single spot | Rf 0.43 (EtOAc/hexane 1:1) |
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Index | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 72–85 | 18–24 | Low | Industrial |
| Catalytic Coupling | 88–92 | 6–8 | High | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperazin-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-(piperazin-1-yl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperazin-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, functional, and application-based differences between Ethyl 3-(piperazin-1-yl)propanoate hydrochloride and related compounds.
Structural Analogues
Key Differences
Functional Groups and Bioactivity this compound’s piperazine group enables nitrogen-based reactivity, making it valuable for forming hydrogen bonds or coordinating metal ions in drug-receptor interactions . In contrast, ethyl 3-(methylthio)propanoate lacks a nitrogen-rich heterocycle but contributes to pineapple aroma due to its sulfur-containing methylthio group . Venlafaxine Impurity B and Ziprasidone Related Compound B feature complex aromatic systems (e.g., benzoisothiazole, methoxyphenyl) absent in the target compound, which are critical for their roles in neurological drug impurities .
Pharmacological and Industrial Relevance The target compound’s piperazine moiety is shared with Ziprasidone Related Compound B, but the latter’s bulky benzoisothiazole groups enhance its binding affinity to dopamine receptors, unlike the simpler ester structure of Ethyl 3-(piperazin-1-yl)propanoate . Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate demonstrates antimicrobial activity due to its thiazolidinone core, a feature absent in the target compound .
Physicochemical Properties Limited data exist for this compound, but analogs like Venlafaxine Impurity B (C₁₄H₂₂ClNO₃, M = 287.78 g/mol) suggest moderate water solubility and stability under controlled storage (2–8°C) . Piperazine derivatives generally exhibit basicity (pKa ~9–10) due to their nitrogen atoms, influencing solubility and bioavailability.
Biological Activity
Ethyl 3-(piperazin-1-yl)propanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
- IUPAC Name : Ethyl 3-(1-piperazinyl)propanoate
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25 g/mol
- Physical Form : Liquid
- Purity : ≥ 95%
Pharmacological Profile
This compound exhibits several biological activities, which can be categorized as follows:
1. Antidepressant Activity
Research indicates that piperazine derivatives, including ethyl 3-(piperazin-1-yl)propanoate, have shown potential antidepressant effects. A study evaluating the binding affinity of piperazine compounds to serotonin receptors demonstrated that modifications in the piperazine structure could enhance their interaction with these targets, suggesting a mechanism for their antidepressant activity .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various bacterial and fungal strains. In vitro assays revealed significant inhibitory zones against Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against selected pathogens .
3. Anticancer Potential
Preliminary studies suggest that ethyl 3-(piperazin-1-yl)propanoate may possess anticancer properties. In vitro tests on cancer cell lines have shown that certain piperazine derivatives can induce apoptosis and exhibit cytotoxic effects comparable to established chemotherapeutics like bleomycin .
The biological activity of ethyl 3-(piperazin-1-yl)propanoate is largely attributed to its interaction with various neurotransmitter receptors and enzymes involved in cellular signaling pathways. The compound's structural features allow it to modulate receptor activity, particularly at serotonin (5-HT) receptors, which are critical in mood regulation and other physiological processes .
Data Summary
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antidepressant | Binding affinity assay | Enhanced binding affinity to 5-HT receptors |
| Antimicrobial | Zone of inhibition test | Inhibitory zones: 10 - 29 mm; MIC: 6 - 12.5 µg/mL |
| Anticancer | Cytotoxicity assay | Induced apoptosis in cancer cell lines |
Case Studies
- Antidepressant Effects : A study conducted on a series of piperazine derivatives found that specific substitutions on the piperazine ring significantly increased the binding affinity to serotonin receptors, correlating with improved antidepressant-like behavior in animal models .
- Antimicrobial Efficacy : In a comparative study, ethyl 3-(piperazin-1-yl)propanoate was tested alongside standard antibiotics against E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergy when combined with conventional antibiotics .
- Cancer Cell Line Studies : Ethyl 3-(piperazin-1-yl)propanoate demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting a potential pathway for developing new anticancer therapies based on piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
